An In-depth Technical Guide on the Physical Properties of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid
An In-depth Technical Guide on the Physical Properties of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid
Introduction
(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is an aromatic boronic acid derivative. Such compounds are of significant interest in organic synthesis, particularly as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of both a methoxycarbonyl (an ester) and a nitro group on the phenyl ring influences the electronic properties and reactivity of the boronic acid moiety, making it a potentially valuable reagent in medicinal chemistry and materials science.
Comparative Physical Properties of Related Phenylboronic Acids
Due to the limited availability of specific data for (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, the following table summarizes the physical properties of its close isomer, (4-(Methoxycarbonyl)-2-nitrophenyl)boronic acid, and other related phenylboronic acid derivatives. This comparative data can be useful for estimating the properties of the target compound.
| Property | (4-Methoxycarbonyl-2-nitrophenyl)boronic acid[1][2][3] | 4-(Methoxycarbonyl)phenylboronic acid[4][5][6][7] | 3-Nitrophenylboronic acid[8][9][10][11][12] |
| CAS Number | 85107-55-7 | 99768-12-4 | 13331-27-6 |
| Molecular Formula | C₈H₈BNO₆ | C₈H₉BO₄ | C₆H₆BNO₄ |
| Molecular Weight | 224.96 g/mol | 179.97 g/mol | 166.93 g/mol |
| Melting Point | 168 °C | 197-200 °C | 282-287 °C (dec.) |
| Appearance | White to light yellow crystalline powder | White to light yellow crystal powder | White to pale yellow crystalline powder |
| Solubility | Moderately soluble in organic solvents. | Soluble in methanol; generally soluble in polar organic solvents like THF, DMF, and DMSO; low solubility in water.[6][13] | Soluble in polar solvents such as water and alcohols.[9] |
Structural Comparison of (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid and Its Relatives
The following diagram illustrates the structural differences between the target compound and the related compounds for which physical property data has been provided. Understanding these structural nuances is critical when extrapolating physical and chemical properties.
Caption: Structural relationship of the target compound to its isomers and analogs.
Experimental Protocols for Physical Property Determination
For novel compounds like (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, the following general protocols are recommended for determining key physical properties.
The melting point is a crucial indicator of a compound's purity.[14][15][16][17]
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, and a small amount of the finely powdered dry sample.
-
Procedure:
-
A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 1-2 mm.[14]
-
The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[15]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[15]
-
-
Interpretation: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[14]
Understanding a compound's solubility is vital for its application in synthesis, purification, and formulation.[18][19][20][21]
-
Materials: Small test tubes, a set of representative solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and polar organic solvents like methanol, DMSO, and DMF), and the compound to be tested.
-
General Procedure:
-
Place a small, measured amount of the compound (e.g., 25 mg) into a test tube.[18]
-
Add a small volume of the solvent (e.g., 0.75 mL) in portions, shaking vigorously after each addition.[18]
-
Observe whether the compound dissolves completely. Solubility is often qualitatively described (e.g., soluble, partially soluble, insoluble).
-
-
Acid-Base Solubility:
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Dissolve a small amount of the boronic acid (typically a few milligrams) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube.
-
Boronic acids have a tendency to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex NMR spectra. Running the NMR in d₄-methanol can help break up these oligomers.[22]
-
-
Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹¹B NMR spectra.
-
Interpretation:
Experimental Workflow and Key Applications
The following diagram outlines a typical workflow for the synthesis and characterization of a new boronic acid derivative in a research setting.
Caption: A typical workflow for the synthesis and characterization of a boronic acid.
A primary application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[26][27][28][29] This reaction is extensively used in drug discovery and development to synthesize biaryl compounds, which are common motifs in biologically active molecules.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide provides a comparative overview of the physical properties of compounds related to (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid and outlines standard experimental protocols for their determination. This information is intended to be a valuable resource for researchers working on the synthesis and application of novel boronic acid derivatives in drug development and materials science.
References
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